2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindole derivatives.
Preparation Methods
The synthesis of 2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the epoxidation of 2-ethylphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by the opening of the epoxide with nucleophiles . Another approach includes the cis-hydroxylation of 2-ethylphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, with subsequent conversion of the hydroxyl groups to acetate .
Chemical Reactions Analysis
2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include sodium azide for the opening of epoxides and other nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various biological responses, including inhibition of cancer cell growth .
Comparison with Similar Compounds
2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
Norcantharimide derivatives: These compounds have a similar tricyclic imide skeleton and have been studied for their anticancer properties.
Phthalimide derivatives: These compounds also share structural similarities and have been investigated for their biological activities. The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity.
Properties
Molecular Formula |
C20H27NO4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C20H27NO4/c1-3-24-17-10-9-14(13-18(17)25-4-2)11-12-21-19(22)15-7-5-6-8-16(15)20(21)23/h9-10,13,15-16H,3-8,11-12H2,1-2H3 |
InChI Key |
KNEWCMSOXBDORY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)C3CCCCC3C2=O)OCC |
Origin of Product |
United States |
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